molecular formula C15H9F3O B8168851 1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene

1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene

Cat. No.: B8168851
M. Wt: 262.23 g/mol
InChI Key: GCVNKOXTSHFSGO-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a benzene ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethynylphenol and 3-(trifluoromethyl)benzene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts: Palladium catalysts are often used to facilitate the coupling reaction between the ethynyl group and the phenoxy ring.

    Solvents: Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-(4-Ethynylphenoxy)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-(trifluoromethyl)benzene: Similar structure but lacks the phenoxy group, resulting in different chemical reactivity and applications.

    4-(Trifluoromethyl)phenylacetylene: Contains a trifluoromethyl group and an ethynyl group but lacks the phenoxy ring, leading to distinct properties and uses.

The uniqueness of this compound lies in its combination of the ethynyl, phenoxy, and trifluoromethyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-ethynyl-4-[3-(trifluoromethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O/c1-2-11-6-8-13(9-7-11)19-14-5-3-4-12(10-14)15(16,17)18/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNKOXTSHFSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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